BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted pKa of O-Phenolsulfonic acid in
agueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: O-Phenolsulfonic acid

Cat. No.: B3427649

An In-depth Technical Guide to the Predicted pKa of O-Phenolsulfonic Acid in Aqueous
Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted acid dissociation
constants (pKa) of O-Phenolsulfonic acid in an aqueous solution. O-Phenolsulfonic acid,
also known as 2-hydroxybenzenesulfonic acid, is an aromatic organic compound with both a
phenolic hydroxyl group and a sulfonic acid group.[1][2] This dual functionality results in two
distinct pKa values, corresponding to the dissociation of each acidic proton. Understanding
these pKa values is crucial for predicting the compound's behavior in various chemical and
biological systems, including its solubility, lipophilicity, and interaction with biological targets.

Predicted and Experimental pKa Values

O-Phenolsulfonic acid has two acidic protons, leading to two pKa values. The sulfonic acid
group is a strong acid, while the phenolic hydroxyl group is a weak acid. The predicted and
relevant experimental values are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b3427649?utm_src=pdf-interest
https://www.benchchem.com/product/b3427649?utm_src=pdf-body
https://www.benchchem.com/product/b3427649?utm_src=pdf-body
https://www.benchchem.com/product/b3427649?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/o-Phenolsulfonic-acid
https://www.benchchem.com/pdf/O_Phenolsulfonic_acid_CAS_number_and_properties.pdf
https://www.benchchem.com/product/b3427649?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

Experimental pKa

Functional Group Predicted pKa Method
(Isomer)
-6.65 £ 0.05 o
) ) ) Prediction/UV
Sulfonic Acid (-SOsH) -0.60 = 0.15[3] (Benzenesulfonic
) Spectroscopy
acid)[4]
Phenolic Hydroxyl (- . 9.11 (p-Phenolsulfonic )
Not explicitly found ) Experimental
OH) acid at 25°C)[5]

Note: A precise experimental pKa for the hydroxyl group of the ortho-isomer is not readily
available in the provided search results. The value for the para-isomer (p-phenolsulfonic acid)

is provided as a close approximation.

Dissociation Equilibria

The two-step dissociation of O-Phenolsulfonic acid in an aqueous solution can be visualized

as follows:

O-Phenolsulfonic Acid\ pKai = -0.60 Monoanion pKaz =9.11 Dianion
(H2A) ) (HA") (A27)

Click to download full resolution via product page

Caption: Stepwise dissociation of O-Phenolsulfonic acid.

Computational Prediction of pKa Values for
Phenolic Compounds

The prediction of pKa values through computational methods is a valuable tool in chemical and
pharmaceutical research.[6][7] For phenolic compounds, several quantum mechanical
approaches have been developed to achieve accurate predictions.[8][9][10]

These methods often involve calculating the Gibbs free energy change (AG®) of the acid
dissociation reaction in a solvent.[8][11] The accuracy of these predictions is highly dependent
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on the chosen computational model, including the level of theory, basis set, and the model
used to simulate the solvent.[6][7]

A common approach involves the use of continuum solvation models, such as the CPCM or
SMD models, combined with density functional theory (DFT) calculations.[6][7][8] For enhanced
accuracy, some methodologies incorporate explicit water molecules in the calculation to better
model the specific hydrogen-bonding interactions in the solvated state.[6][7] Recent studies
have shown that using solvent-phase optimized structures is critical for obtaining accurate pKa
predictions for phenols, with errors of less than 0.4 pKa units being achievable.[8]
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(Gas and Solvent Phase)

Free Energy Calculation
(DFT with Solvation Model)

Calculate AG®° of Dissociation

Calculate pKa
(pKa = AG®° / 2.303RT)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Predicted pKa of O-Phenolsulfonic acid in agueous
solution]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3427649#predicted-pka-of-o-phenolsulfonic-acid-in-
agueous-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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